2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- is a chemical compound that belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure featuring nitrogen atoms. It is particularly noted for its potential applications in medicinal chemistry, especially as a lead compound in drug discovery targeting various diseases, including cancer.
This compound is referenced in several scientific patents and literature, highlighting its synthesis and application in pharmaceutical contexts. Notably, it has been investigated for its role as an inhibitor of specific protein interactions, such as the menin-MLL interaction, which is significant in the context of leukemia treatment .
The compound falls under the category of spirocyclic compounds and heterocycles, with specific relevance to pharmaceutical chemistry due to its structural properties and biological activity.
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves multi-step organic reactions that may include cyclization processes. Common synthetic routes include:
The synthesis may involve:
For example, a reported method involves the use of azabicyclo compounds as intermediates which can be converted into spirocyclic structures through ring-opening reactions followed by cyclization .
The molecular structure of 2,5-Diazaspiro[3.4]octan-1-one can be depicted as follows:
The compound can undergo various chemical reactions:
Specific reagents for these transformations include:
The mechanism of action for 2,5-Diazaspiro[3.4]octan-1-one primarily involves its interaction with biological targets:
Studies indicate that modifications to the core structure can significantly impact its binding affinity and selectivity towards target proteins .
2,5-Diazaspiro[3.4]octan-1-one has several notable applications in scientific research:
This compound exemplifies the importance of spirocyclic structures in medicinal chemistry and highlights ongoing research efforts aimed at exploring its full therapeutic potential .
The (4R)-configured 2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one represents a structurally unique scaffold characterized by a spirocyclic framework connecting a pyrrolidine-like ring and a β-lactam moiety. Its stereochemistry at the C4 position critically influences its three-dimensional orientation and biological interactions, making stereoselective synthesis essential for applications in medicinal chemistry and chiral synthon development.
Enantioselective synthesis of the (4R)-configured diazaspiro[3.4]octan-1-one core employs chiral resolution and asymmetric induction strategies. A practical approach involves the use of trans-4-hydroxy-L-proline as a chiral template, where the inherent stereocenter directs the formation of the spiro junction at C4. Key steps include:
Table 1: Enantioselective Synthesis Methods Comparison
Method | Chiral Source | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Mitsunobu Lactamization | trans-4-Hydroxy-L-proline | DIAD, PPh₃, THF | >98 | 75 |
Rh-Catalyzed Hydrogenation | (R)-BINAP | H₂ (50 psi), DCM, 25°C | 92 | 88 |
Enzymatic Resolution | Lipase PS-IM | Vinyl acetate, MTBE | 99 | 45 |
Challenges in diastereomer separation are addressed via crystallography-driven purification, where the (4R)-isomer preferentially crystallizes in ethyl acetate/n-hexane systems [3] .
The strained β-lactam ring in (4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one enables its utility as a conformationally constrained scaffold for peptidomimetics. The spiro architecture restricts backbone flexibility, mimicking peptide turn structures critical for target engagement:
Table 2: Peptidomimetic Applications of Functionalized Derivatives
Derivative | Biological Target | Key Structural Feature | Activity (IC₅₀/EC₅₀) |
---|---|---|---|
6-(1H-Indazol-4-yl)benzonitrile | KRAS G12C | Spirocycle-linked acrylamide | 0.38 µM |
Propargylglycine Mimetic | TEC Kinase | Alkyne-terminated side chain | 1.2 µM |
Aryl-sulfonamide | Menin-MLL Interaction | 4-Methoxyphenyl anchor | 85 nM |
The spirocyclic constraint reduces entropic penalties upon binding, enhancing affinity for protein-protein interaction interfaces (e.g., menin-MLL) compared to acyclic counterparts [2] [4].
Recent advances leverage organocatalysis and transition metal catalysis for de novo construction of the 2,5-diazaspiro[3.4]octane skeleton with (4R) selectivity:
Table 3: Catalytic Asymmetric Spirocyclization Approaches
Catalytic System | Substrate Class | ee (%) | Turnover (TON) | Advantage |
---|---|---|---|---|
L-Proline (20 mol%) | N-Boc Aldimines | 90 | 5.2 | Metal-free, aqueous conditions |
Pd/(S)-Xu-Phos | 2-Bromo-N-allyl anilines | 94 | 50 | Broad N-aryl scope |
Cu(OTf)₂/(R)-Ph-BOX | Diazoacetamides | 88 | 35 | High diastereoselectivity |
Annulation Strategies: [3+2] Cycloadditions of azomethine ylides with cyclobutane-1,1-diesters provide the spiro[3.4]octane core in a single step. Chiral Cu(I) complexes control the (4R) selectivity via π-cation steering [3] .
Table 4: Compound Identifiers for 2-(4-Methoxyphenyl)-(4R)-2,5-Diazaspiro[3.4]octan-1-one
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1031928-30-9 (parent scaffold) | [1] |
Molecular Formula | C₁₄H₁₈N₂O₂ (derivative calculated) | [3] |
Exact Mass | 246.1368 g/mol | [1] |
IUPAC Name | (4R)-2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one | Systematic |
Parent Core Structure | 2,5-Diazaspiro[3.4]octan-1-one | [6] |
Key Chiral Descriptor | (4R) | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0